molecular formula C22H24FN3O2S B2841038 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE CAS No. 887212-82-0

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2841038
CAS No.: 887212-82-0
M. Wt: 413.51
InChI Key: JYNNUTSFUCUQMX-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE is a complex organic compound with a molecular formula of C22H23FN2O2S . This compound is characterized by the presence of a quinoline core, substituted with a sulfonyl group, a fluorine atom, and a piperazine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine ring. The synthetic route may involve the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperazine Ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE can be compared with other similar compounds, such as:

    3-(3,4-Dimethylphenyl)sulfonyl-6-chloro-4-(4-methylpiperazin-1-yl)quinoline: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    3-(3,4-Dimethylphenyl)sulfonyl-6-bromo-4-(4-methylpiperazin-1-yl)quinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S/c1-15-4-6-18(12-16(15)2)29(27,28)21-14-24-20-7-5-17(23)13-19(20)22(21)26-10-8-25(3)9-11-26/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNNUTSFUCUQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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